N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-2-5-11-8-12(18)17-14(16-11)20-9-13(19)15-10-6-3-4-7-10/h8,10H,2-7,9H2,1H3,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXDZJLPOFYPNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the propyl group at the 6-position. The hydroxy group is then added at the 4-position. The cyclopentyl group is introduced through a nucleophilic substitution reaction, and the final step involves the formation of the sulfanyl-acetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process is scaled up from laboratory synthesis to industrial production by employing larger reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Crystallography
Pyrimidine-Based Analogs
- Compound I (N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) and Compound II (N-(3-chlorophenyl) analog): Substituents: Both feature a diaminopyrimidine ring (vs. hydroxypropylpyrimidine in the target compound) and chlorophenyl acetamide groups. Conformation: The diaminopyrimidine allows intramolecular N–H⋯N hydrogen bonds (S(7) motif), while the hydroxy group in the target compound may form stronger hydrogen bonds with external partners. The chlorophenyl group in I/II induces a 42–62° dihedral angle between aromatic rings, whereas the cyclopentyl group in the target compound likely reduces planarity, affecting packing and solubility . Crystal Packing: Compound I forms inversion dimers via N–H⋯N bonds, while the target’s bulkier cyclopentyl group may disrupt such interactions, favoring alternative packing modes.
- 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide (): Substituents: Methyl and hydroxy groups on the pyrimidine vs. propyl/hydroxy in the target compound. The trichlorophenyl group (electron-withdrawing) contrasts with the cyclopentyl (electron-neutral).
Oxadiazole-Based Analogs ()
Compounds 8t , 8u , 8v , and 8w feature a 1,3,4-oxadiazole core instead of pyrimidine:
- Core Differences : The oxadiazole (5-membered, two nitrogens) is less aromatic than pyrimidine (6-membered, two nitrogens), altering electronic distribution and hydrogen-bonding capacity.
- Substituents : Indol-3-ylmethyl groups on oxadiazole introduce bulky aromatic moieties, which may enhance π-π stacking but reduce solubility compared to the target’s propylpyrimidine.
- Biological Relevance : These compounds were screened for LOX, α-glucosidase, and BChE inhibition, suggesting that the target compound’s pyrimidine core could be optimized for similar enzymatic targets .
Physicochemical Properties
*Estimated based on structural similarity.
- Lipophilicity : The cyclopentyl group in the target compound likely increases logP compared to chlorophenyl or trichlorophenyl analogs, favoring passive diffusion across membranes.
- Hydrogen Bonding: The hydroxy group on the pyrimidine (target) may enhance solubility in polar solvents relative to diaminopyrimidine analogs .
Biological Activity
N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentyl group, a hydroxy-propylpyrimidinyl moiety, and a sulfanyl-acetamide linkage. Its molecular formula is with a molecular weight of approximately 299.4 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound is believed to modulate the activity of these targets, leading to potential therapeutic effects.
Potential Targets
- Enzymatic Inhibition : The sulfanyl group may facilitate interactions with active sites of enzymes, potentially inhibiting their function.
- Receptor Binding : The compound could bind to specific receptors, influencing downstream signaling cascades.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
- Antiviral Properties : There are indications that it could inhibit viral replication, although detailed studies are required to confirm this.
- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
Case Studies
A number of studies have been conducted to evaluate the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial effects | Showed significant inhibition of bacterial growth in vitro. |
| Study 2 | Assess cytotoxicity on cancer cells | Induced apoptosis in specific cancer cell lines at certain concentrations. |
| Study 3 | Investigate antiviral activity | Suggested reduction in viral load in infected cell cultures. |
Q & A
Q. Table 1. Comparative enzyme inhibition data for pyrimidine acetamides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
